![molecular formula C11H18O3 B2817818 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane CAS No. 192870-65-8](/img/structure/B2817818.png)
8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane
Descripción general
Descripción
Spiro compounds are bicyclic organic compounds formed by two rings linked by one carbon atom . They simultaneously possess 3D structural properties and inherent rigidity . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
Spiro derivatives are bicyclic organic compounds formed by two rings linked by one carbon atom . They simultaneously possess 3D structural properties and inherent rigidity .Chemical Reactions Analysis
The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, which leads to the closure of the pyrrolidine ring into heterocycles .Aplicaciones Científicas De Investigación
Synthesis and Structure
Flexible Synthesis and Spiroacetal Construction
A flexible approach to synthesize enantiomerically pure 1,6-dioxaspiro[4.5]decanes, utilizing enantiomerically pure homopropargylic alcohols, has been developed. This method is potentially applicable to more complex spiroacetal systems, indicating its relevance in creating diverse molecular structures (Schwartz et al., 2005).
Crystal Structures and Molecular Interactions
The crystal structures of new oxaspirocyclic compounds, including variants of 1,4-dioxaspiro[4.5]decane, have been analyzed, revealing significant intra- and intermolecular hydrogen bonds and π··· π stacking interactions. These findings are crucial for understanding the molecular interactions and stability of these compounds (Jiang & Zeng, 2016).
Stereochemistry Control in Synthesis
Control over stereochemistry in the synthesis of 1,8-dioxaspiro[4.5]decanes is achievable through acid-catalysed phenylsulfanyl migration. This process allows for the preparation of single enantiomers and diastereoisomers, which is crucial in applications requiring specific molecular orientations (Eames et al., 1996).
Application in Chemical Synthesis
Pheromone Synthesis
The compound has been used in the enantiospecific synthesis of pheromone components like 2-methyl-1,6-dioxaspiro[4.5]decane from d-fructose, demonstrating its potential in synthesizing biologically active compounds (Cubero et al., 1993).
Synthesis of Nonlinear Optical Materials
The compound has been involved in the synthesis of new organic materials suitable for nonlinear optical devices, indicating its potential in advanced material sciences and optoelectronics (Kagawa et al., 1994).
Protected Glycerol Systems
The solubility and phase equilibria studies of 1,4-dioxaspiro[4.5]decane-2-methanol, termed 'protected glycerol', have been conducted. These studies are vital for designing future chemical processes and alternative reactions involving this compound (Melo et al., 2012).
Additional Applications
- Mass Spectrometry Studies: The mass spectrometry analysis of 1,4-dioxa-8-azaspiro[4.5]decane has provided insights into the structure and fragmentation mechanisms of this class of compounds, which is crucial for their identification and characterization in various scientific fields (Solomons, 1982).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-prop-2-enoxy-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-7-12-10-3-5-11(6-4-10)13-8-9-14-11/h2,10H,1,3-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAWOYYSJZHFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCC2(CC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Bromophenoxy)methyl]aniline](/img/structure/B2817735.png)
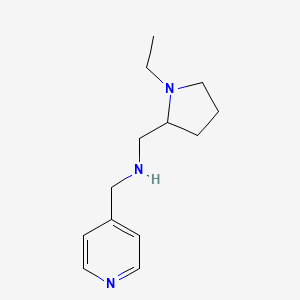
![2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817740.png)
![2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2817742.png)
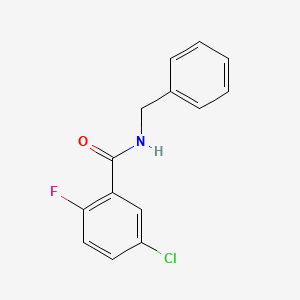
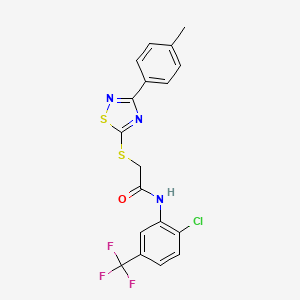
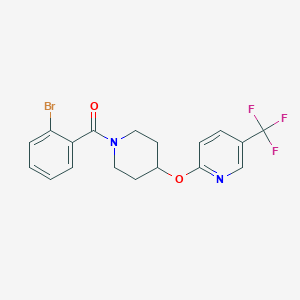
![2-(2-((4-Fluorophenyl)thio)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817747.png)
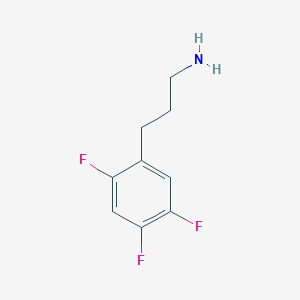
![Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate](/img/structure/B2817750.png)
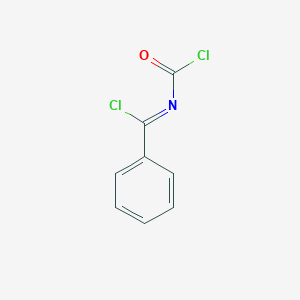
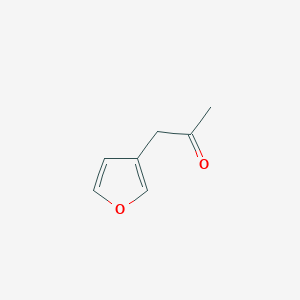
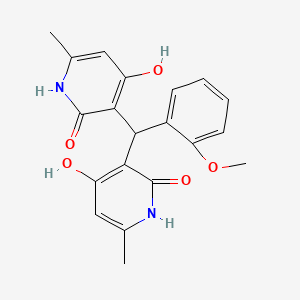
![(E)-2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethenesulfonamide](/img/structure/B2817757.png)